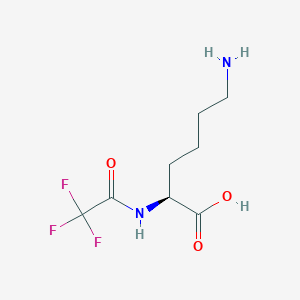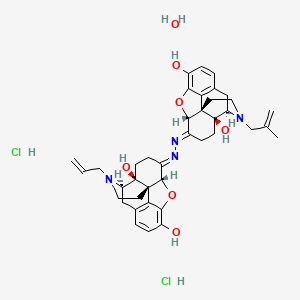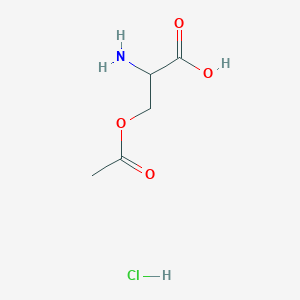![molecular formula C20H26N7O10P B12063243 [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)
[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in various biochemical processes, making it a valuable subject of study in fields such as biochemistry, molecular biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyrimidine bases, followed by the formation of the sugar-phosphate backbone. Key steps include:
Formation of Purine and Pyrimidine Bases: The purine base (adenine) and the pyrimidine base (thymine) are synthesized through well-established organic reactions involving amination and cyclization.
Glycosylation: The bases are then attached to a ribose or deoxyribose sugar through glycosidic bonds. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized nucleotides, deoxy nucleotides, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
The compound has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide chemistry and enzymatic reactions.
Biology: Plays a role in understanding DNA and RNA synthesis, repair, and replication.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its structural similarity to natural nucleotides.
Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets polymerase enzymes, interfering with their function and leading to the cessation of nucleic acid elongation.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Thymidine Monophosphate (TMP): A nucleotide involved in DNA synthesis.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
The uniqueness of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate lies in its dual base structure, which allows it to interact with both purine and pyrimidine pathways. This dual functionality makes it a versatile tool in biochemical research and therapeutic applications.
Properties
Molecular Formula |
C20H26N7O10P |
|---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-19(9)30)14-2-10(28)12(36-14)5-34-38(32,33)35-6-13-11(29)3-15(37-13)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31) |
InChI Key |
DRHQKJKROQSOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)



![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)


![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)




